2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a bromine substituent. One common method involves the bromination of cyclohexanone to form 3-bromo-4-oxocyclohexanone. This intermediate is then reacted with phthalic anhydride under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers .
Scientific Research Applications
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- 4-Bromophenylacetic acid
- 2-(3-bromo-4-oxocyclohexyl)propionic acidethyl ester
Uniqueness
2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the combination of a brominated cyclohexyl ring with an isoindole dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(3-bromo-4-oxocyclohexyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-11-7-8(5-6-12(11)17)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-4,8,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYERBPLFVKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1N2C(=O)C3=CC=CC=C3C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631106 |
Source
|
Record name | 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202058-46-6 |
Source
|
Record name | 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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